Dicycloplatin (DCP)
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H20N2O8Pt |
|---|---|
Molecular Weight |
515.38 g/mol |
IUPAC Name |
azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+) |
InChI |
InChI=1S/2C6H8O4.2H2N.Pt/c2*7-4(8)6(5(9)10)2-1-3-6;;;/h2*1-3H2,(H,7,8)(H,9,10);2*1H2;/q;;2*-1;+2 |
InChI Key |
AENCTOAEVOLYHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2] |
Origin of Product |
United States |
Synthesis and Structural Characterization of Dicycloplatin
Synthetic Methodologies and Chemical Pathways
The synthesis of Dicycloplatin (B3257326) is designed to form a stable supramolecular complex. One established method involves a multi-step process starting from platinum powder. iiarjournals.orgiiarjournals.org A more direct pathway involves the reaction of carboplatin (B1684641) with 1,1-cyclobutanedicarboxylic acid (CBDCA). This reaction leads to the formation of the Dicycloplatin supramolecule, which is composed of one molecule of carboplatin and one molecule of CBDCA. nih.gov The key to the synthesis is the self-assembly of these two components through non-covalent interactions, specifically hydrogen bonds, rather than the formation of new covalent bonds. researchgate.net
Supramolecular Assembly and Coordination Chemistry
The stability of the Dicycloplatin supramolecule is primarily attributed to a network of four strategically positioned hydrogen bonds that link the carboplatin and 1,1-cyclobutanedicarboxylic acid (CBDCA) molecules. researchgate.neteurekaselect.com These interactions are highly specific and create a well-defined, stable assembly. researchgate.net
There are two distinct types of hydrogen bonds identified in the structure of Dicycloplatin: wikipedia.org
O-H···O Bonds: These bonds form between the hydroxyl group of the carboxylic acid on the CBDCA molecule and a carboxyl oxygen atom on the carboplatin molecule.
N-H···O Bonds: These bonds occur between the hydrogen atoms of the ammine (NH₃) groups on the carboplatin molecule and oxygen atoms on the CBDCA molecule.
This robust network of four hydrogen bonds is the defining feature of Dicycloplatin's supramolecular architecture. eurekaselect.com
In the solid state, the hydrogen bonding in Dicycloplatin facilitates the formation of extended polymeric structures. The O-H···O interactions are responsible for creating one-dimensional polymeric chains composed of alternating carboplatin and CBDCA molecules. wikipedia.org Subsequently, the N-H···O bonds provide linkages between these one-dimensional chains, resulting in the formation of a more complex two-dimensional polymeric network. wikipedia.org This ordered, hydrogen-bonded polymeric structure is a key characteristic of Dicycloplatin in its crystalline form.
When Dicycloplatin is dissolved in an aqueous solution, the extensive two-dimensional hydrogen-bonded polymeric structure present in the solid state is disrupted. wikipedia.org Despite this, the fundamental supramolecular unit, consisting of one carboplatin molecule linked to one CBDCA molecule via four hydrogen bonds, remains stable. researchgate.netiiarjournals.org This stability in solution is a significant property, contributing to its higher solubility and stability compared to carboplatin. researchgate.netiiarjournals.orgnih.gov Studies using electrospray ionization mass spectrometry (ESI-MS) have confirmed that the supramolecular structure of Dicycloplatin is maintained in aqueous solutions. researchgate.netiiarjournals.org No chemical decomposition was observed even after prolonged storage at room temperature. iiarjournals.org
Spectroscopic and Diffraction-Based Structural Elucidation
A variety of analytical techniques have been employed to characterize the unique structure of Dicycloplatin and to ensure its purity and integrity. High-performance liquid chromatography (HPLC) and X-ray powder diffraction (XRPD) are utilized as quality control methods. rsc.orgnih.gov These techniques are crucial for distinguishing the Dicycloplatin supramolecule from a simple physical mixture of its constituent parts, carboplatin and CBDCA. rsc.orgnih.gov Furthermore, electrospray ionization mass spectrometry (ESI-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) have been instrumental in studying the compound's behavior in solution and in biological matrices. researchgate.netiiarjournals.orgnih.gov
The definitive three-dimensional arrangement of atoms in Dicycloplatin has been determined through single-crystal X-ray diffraction. researchgate.netiiarjournals.orgiiarjournals.org This powerful analytical method has provided conclusive evidence for its supramolecular nature. The crystal structure analysis confirms that Dicycloplatin is composed of a carboplatin "host" molecule and a 1,1-cyclobutane dicarboxylate "guest" molecule. iiarjournals.org These two components are interconnected by the previously described network of four hydrogen bonds, validating the proposed structural model. iiarjournals.org
Data Tables
Table 1: Chemical and Physical Properties of Dicycloplatin
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₂O₈Pt |
| Molecular Weight | 515.38 g/mol nih.gov |
| Appearance | Supramolecular Complex |
| Solubility in Water | 4 g/100 ml iiarjournals.org |
| Key Structural Feature | Supramolecule assembled via 4 hydrogen bonds researchgate.neteurekaselect.com |
Table 2: Constituent Components of the Dicycloplatin Supramolecule
| Component | Role in Supramolecule |
|---|---|
| Carboplatin | "Host" Molecule iiarjournals.org |
| 1,1-Cyclobutanedicarboxylic Acid (CBDCA) | "Guest" Molecule iiarjournals.org |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Structure
Electrospray Ionization Mass Spectrometry (ESI-MS) has been a critical analytical tool for characterizing the structure of Dicycloplatin (DCP) in its solution phase. researchgate.net Studies utilizing ESI-MS confirm that Dicycloplatin maintains its unique supramolecular structure in an aqueous solution, demonstrating significant stability. iiarjournals.orgiiarjournals.org This is a noteworthy characteristic, as a solution of DCP has been observed to remain clear for as long as 10 years, whereas solutions of its precursor, carboplatin, begin to precipitate after approximately one week. bioplatin.ch
Analysis of Dicycloplatin by ESI-MS in negative ion mode revealed a distinct peak with a mass-to-charge ratio (m/z) of 514.5. bioplatin.ch This finding is crucial as it indicates that the compound exists as a stable 1:1 complex of one carboplatin molecule and one 1,1-cyclobutane dicarboxylic acid (CBDCA) molecule in solution. bioplatin.ch The mass spectrometry data also identified fragment ions, providing further insight into its composition. bioplatin.ch The stability and structure in solution, as demonstrated by these ESI-MS studies, are believed to contribute to the compound's higher solubility when compared with carboplatin. researchgate.net Pharmacokinetic studies using mass spectrometry have also shown that Dicycloplatin and carboplatin present different spectrum profiles in plasma. nih.gov
| Parameter | Observation | Interpretation |
|---|---|---|
| Ionization Mode | Negative Ion Electrospray (ESI) | Suitable for analyzing the intact supramolecule. |
| Parent Ion (m/z) | 514.5 | Corresponds to the intact Dicycloplatin supramolecule ([Carboplatin+CBDCA]-). bioplatin.ch |
| Fragment Ions (m/z) | 143 | Indicates fragmentation of the supramolecular complex during analysis. bioplatin.ch |
| Solution Stability | Stable in aqueous solution for extended periods. iiarjournals.orgiiarjournals.org | The supramolecular structure is maintained in solution, contributing to high solubility and stability. researchgate.net |
Computer-Generated Structural Modeling
Computer-generated structural models have been developed to visualize the unique supramolecular assembly of Dicycloplatin in an aqueous solution. iiarjournals.orgbioplatin.ch These models illustrate that DCP is not a simple covalent molecule but rather a supramolecule formed by a "host-guest" relationship between its constituent parts. iiarjournals.org In this structure, carboplatin acts as the host molecule, while 1,1-cyclobutane dicarboxylic acid (CBDCA) is the guest component. iiarjournals.org
The two molecules are held together by strong hydrogen bonds. bioplatin.chnih.gov Structural analysis has identified two specific types of hydrogen bonds that stabilize the complex. bioplatin.ch The first type forms between the hydroxyl groups of the CBDCA and the carboxyl oxygen atoms of the carboplatin, creating two strong O-H∙∙∙O hydrogen bonds. bioplatin.ch The second type of hydrogen bond is formed between the ammine (NH3) groups of the carboplatin molecule and the oxygen atoms of the CBDCA. bioplatin.ch This intricate network of hydrogen bonds is fundamental to the compound's structure and is proposed to be the reason for its enhanced stability and solubility compared to carboplatin alone. researchgate.netiiarjournals.org
| Structural Feature | Description | Significance |
|---|---|---|
| Molecular Assembly | Supramolecule formed by Carboplatin (host) and CBDCA (guest). iiarjournals.org | Unique structure distinct from a simple mixture or covalent compound. rsc.org |
| Primary Bonding | Intermolecular hydrogen bonds. bioplatin.chnih.gov | Maintains the integrity of the supramolecular complex. bioplatin.ch |
| Specific Interaction 1 | Two O-H∙∙∙O bonds between CBDCA hydroxyl groups and Carboplatin carboxyl oxygens. bioplatin.ch | Contributes significantly to the stability of the host-guest complex. bioplatin.ch |
| Specific Interaction 2 | Hydrogen bonds between Carboplatin's NH3 groups and CBDCA's oxygen atoms. bioplatin.ch | Further stabilizes the three-dimensional structure of the supramolecule. bioplatin.ch |
Molecular Mechanism of Action of Dicycloplatin in Neoplastic Cells
DNA Adduct Formation and Interactions
Like other platinum-based chemotherapeutic agents, the antitumor activity of dicycloplatin (B3257326) is derived from its ability to form covalent adducts with DNA. researchgate.netncl.ac.uk This interaction disrupts the normal functions of DNA, such as replication and transcription, ultimately leading to cell death. nih.govamegroups.org
The platinum atom in activated platinum compounds is highly electrophilic, making it attracted to nucleophilic sites within the cell, particularly nitrogen atoms in DNA purine (B94841) bases. nih.gov The primary targets for platinum binding are the N7 positions of guanine (B1146940) and adenine (B156593) residues. researchgate.netnih.govlibretexts.org These sites are the most electron-dense and accessible locations for electrophilic attack within the DNA double helix, as they are exposed in the major groove and are not involved in the hydrogen bonding that holds the two DNA strands together. nih.gov Binding of platinum to the N7 position of purines stabilizes the glycosidic bond, but it alters the charge distribution in the purine ring. libretexts.org
Upon binding to DNA, platinum compounds can form several types of adducts. The most significant of these are bifunctional crosslinks, which can be categorized as either intrastrand or interstrand. nih.govthesciencein.org
Intrastrand crosslinks occur when the platinum agent binds to two nucleotide bases on the same strand of DNA. amegroups.orgyoutube.com The most common intrastrand adducts form between two adjacent guanine residues (1,2-d(GpG)) or between a guanine and an adjacent adenine (1,2-d(GpA)). nih.govnih.gov Crosslinks can also form between two guanine bases separated by a third nucleotide (1,3-d(GpXpG)). nih.gov These intrastrand lesions are the most abundant type of adducts formed by platinum drugs. nih.gov
Interstrand crosslinks (ICLs) are formed when the platinum agent covalently links nucleotides on opposite strands of the DNA. nih.govamegroups.org Although they constitute a smaller fraction of the total DNA adducts formed, ICLs are considered particularly cytotoxic. nih.gov By preventing the separation of the DNA strands, ICLs create a formidable block to essential cellular processes like DNA replication and transcription, which can trigger cell cycle arrest and lead to cell death if not repaired. nih.govamegroups.org
Studies comparing dicycloplatin to its predecessors, cisplatin (B142131) and carboplatin (B1684641), have shown its potent capabilities in damaging cancer cells. Research indicates that dicycloplatin demonstrates a strong ability to inhibit cell proliferation and induce apoptosis in cancer cells in a concentration-dependent manner. researchgate.netnih.gov In a study on HepG2 cancer cells, dicycloplatin and carboplatin exhibited anti-proliferation effects, with dicycloplatin also inducing a decline in the mitochondrial membrane potential, a key event in the early stages of apoptosis. nih.gov While the precise comparative potency in forming specific DNA adducts is an area of ongoing research, dicycloplatin has been developed to offer a better therapeutic profile, suggesting efficient induction of cytotoxic DNA lesions. frontiersin.orgnih.gov The structural differences between platinum drugs, such as the bulky ligands in compounds like oxaliplatin, can cause different degrees of DNA distortion, which in turn affects how cellular proteins recognize and process the damage. researchgate.net
Table 1: Comparison of DNA Adducts Formed by Platinum Compounds
| Adduct Type | Description | Primary Binding Site | Cytotoxic Significance |
|---|---|---|---|
| Intrastrand Crosslink | Covalent bond between two bases on the same DNA strand. youtube.com | Adjacent purines, primarily G-G sequences. nih.gov | The most common type of adduct formed by platinum drugs. nih.gov |
| Interstrand Crosslink (ICL) | Covalent bond between bases on opposite DNA strands. amegroups.org | Primarily at GpC sequences. nih.gov | Highly cytotoxic; creates a complete block to DNA replication and transcription. nih.gov |
| DNA-Protein Crosslink | Covalent bond between DNA and a cellular protein. thesciencein.org | N/A | Contributes to the overall cytotoxicity of platinum therapeutics. thesciencein.org |
| Monoadduct | Initial binding of the platinum agent to a single DNA base. nih.gov | N7 of guanine or adenine. nih.gov | Precursor to the formation of bifunctional crosslinks. |
Cellular Responses to Dicycloplatin-Induced DNA Damage
The formation of dicycloplatin-DNA adducts initiates a complex series of cellular events known as the DNA Damage Response (DDR). This network of signaling pathways is crucial for detecting DNA lesions, arresting the cell cycle to allow time for repair, and, if the damage is too severe, initiating apoptosis. researchgate.net
When DNA damage occurs, sensor proteins recognize the lesions and activate key signaling kinases, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). bohrium.com These kinases then phosphorylate a cascade of downstream proteins that coordinate the cellular response to the damage. bohrium.com
Checkpoint Kinase 2 (CHK2) is a critical serine/threonine kinase that acts as a signal transducer in the DDR pathway, particularly in response to DNA double-strand breaks. nih.gov Following genotoxic stress, such as that induced by platinum-DNA adducts, ATM phosphorylates CHK2 at a key residue (Threonine 68). nih.govresearchgate.net This phosphorylation event leads to the dimerization and full activation of CHK2. nih.gov
Once activated, CHK2 phosphorylates numerous downstream targets to orchestrate the appropriate cellular outcome, which can include: nih.gov
Cell Cycle Arrest: CHK2 can phosphorylate cell cycle regulators, preventing the cell from progressing into mitosis with damaged DNA. nih.gov
Apoptosis: If the DNA damage is irreparable, CHK2 can promote apoptosis by phosphorylating proteins like p53, thereby inducing programmed cell death. nih.govnih.gov
The activation of the CHK2 pathway is a central component of the cellular response to damage inflicted by platinum-based drugs. nih.gov By inducing DNA crosslinks, dicycloplatin is expected to trigger this same cascade, with CHK2 activation playing a pivotal role in determining the ultimate fate of the neoplastic cell.
DNA Damage Response Pathway Activation
p53 Protein Activation and Phosphorylation
Upon cellular uptake and interaction with DNA, Dicycloplatin triggers a DNA damage response, a critical component of which is the activation of the p53 tumor suppressor protein. Research indicates that treatment with Dicycloplatin leads to the upregulation of p53. iiarjournals.orgnih.govresearchgate.net Molecular studies have further detailed this activation process, showing that Dicycloplatin induces the phosphorylation of p53 at specific sites. For instance, in human ovarian cancer cells, Dicycloplatin treatment resulted in the phosphorylation of p53 at serine 15. iiarjournals.org This phosphorylation is a key event in p53 activation, stabilizing the protein and allowing it to function as a transcription factor. Activated p53 can then regulate the expression of genes involved in cell cycle arrest and apoptosis, contributing significantly to the anticancer effects of Dicycloplatin. researchgate.netnih.gov Studies have shown that the amount of phosphorylated p53 can triple within 24 hours of Dicycloplatin exposure compared to untreated control cells. iiarjournals.org
BRCA1 Protein Phosphorylation
In addition to p53, the breast cancer susceptibility gene 1 (BRCA1) protein is another crucial component of the DNA damage response pathway activated by Dicycloplatin. BRCA1 plays a pivotal role in DNA repair, particularly in the homologous recombination repair of double-strand breaks. researchgate.net Dicycloplatin-induced DNA damage leads to the activation of kinases that phosphorylate BRCA1. iiarjournals.org Specifically, investigations have demonstrated that Dicycloplatin induces the phosphorylation of BRCA1 at serine 1497. iiarjournals.org This post-translational modification is essential for BRCA1's function in cell cycle checkpoint control and DNA repair. researchgate.net The level of phosphorylated BRCA1 has been observed to double at 48 hours post-treatment with Dicycloplatin, indicating a sustained activation of this DNA damage-repair pathway. iiarjournals.org
Cell Cycle Perturbation and Arrest Mechanisms
Platinum-based chemotherapeutic agents are known to disrupt the normal progression of the cell cycle, often causing cells to arrest at specific checkpoints. mdpi.com This arrest prevents cells with damaged DNA from proceeding through mitosis, thereby averting the propagation of genetic mutations. While the precise phase of cell cycle arrest induced specifically by Dicycloplatin is not extensively detailed in available research, platinum compounds like cisplatin typically induce a halt in the G2 phase. mdpi.com This G2/M checkpoint arrest allows the cell time to repair DNA damage before entering mitosis. The activation of the p53 and BRCA1 pathways by Dicycloplatin is integral to initiating this checkpoint control. iiarjournals.orgresearchgate.net
A primary outcome of Dicycloplatin's mechanism of action is the potent inhibition of cancer cell proliferation. nih.gov This effect has been demonstrated across a variety of tumor cell lines, including urothelial carcinoma, lung cancer, and hepatocellular carcinoma. nih.gov The inhibition of cell growth is both concentration-dependent and time-dependent. For example, studies on urothelial carcinoma cell lines showed that Dicycloplatin could achieve over 90% cell-kill at a concentration of 325 µg/ml after 72 hours of exposure. The antiproliferative activity is a direct consequence of the DNA damage, cell cycle disruption, and induction of apoptosis caused by the compound.
Table 1: Dicycloplatin (DCP) Growth Inhibition in Urothelial Carcinoma Cell Lines (72h Exposure)
| Cell Line (Grade) | DCP Concentration (µg/ml) | Growth Inhibition (%) | Source |
|---|---|---|---|
| HTB9 (II) | 350 | 96.15 | |
| T24 (III) | 350 | 94.24 | |
| TCCSUP (IV) | 350 | 90.17 |
Table 2: IC50 Values of Dicycloplatin in Various Cancer Cell Lines (72h Exposure)
| Cell Line | Cancer Type | IC50 (µmol/L) | Source |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 61.30 ± 6.33 | nih.gov |
| A549 | Lung Carcinoma | 89.80 ± 6.14 | nih.gov |
| BEL-7402 | Hepatocellular Carcinoma | 41.69 ± 4.32 | nih.gov |
| H460 | Large Cell Lung Cancer | 20.25 ± 3.43 | nih.gov |
Apoptotic Pathway Induction
A key mechanism through which Dicycloplatin induces apoptosis is by elevating intracellular levels of reactive oxygen species (ROS). iiarjournals.orgresearchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, including lipids, proteins, and DNA, leading to a state of oxidative stress. Studies have shown that treatment with Dicycloplatin results in an increase in ROS, which in turn triggers apoptotic signaling. iiarjournals.orgnih.gov This ROS-mediated pathway contributes to the collapse of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis. iiarjournals.orgresearchgate.net Therefore, the induction of apoptosis through ROS stress-mediated mitochondrial pathways is a critical component of Dicycloplatin's anticancer activity. iiarjournals.org
Mitochondrial Pathway Modulation
Dicycloplatin (DCP), a novel platinum-based antineoplastic agent, exerts its cytotoxic effects in neoplastic cells in part through the induction of apoptosis via the mitochondrial pathway. nih.gov This intrinsic pathway is a critical route for programmed cell death, initiated by various intracellular stress signals that converge on the mitochondria. nih.govd-nb.info The engagement of this pathway by dicycloplatin involves a cascade of orchestrated molecular events, leading to the activation of executioner caspases and the subsequent dismantling of the cell. nih.govnih.gov
Mitochondrial Membrane Potential Declination
A key initiating event in dicycloplatin-induced mitochondrial apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net The ΔΨm is a crucial indicator of mitochondrial health and function, and its collapse is a common phenomenon in the early stages of apoptosis. nih.govresearchgate.net In studies involving human hepatoma (HepG2) cells, treatment with dicycloplatin resulted in a concentration-dependent decline in ΔΨm. nih.govresearchgate.net For instance, exposure to 60 µmol/L and 120 µmol/L of dicycloplatin led to a significant decrease in ΔΨm from a baseline of 70.0±5.51% in untreated cells to 36.4±4.6% and 20.2±4.9%, respectively. nih.govresearchgate.net This loss of mitochondrial membrane integrity is a critical step that precedes the release of pro-apoptotic factors from the mitochondria. nih.gov
| Dicycloplatin Concentration (µmol/L) | Mitochondrial Membrane Potential (ΔΨm) (% of control) |
|---|---|
| 0 (Untreated) | 70.0 ± 5.51% |
| 60 | 36.4 ± 4.6% |
| 120 | 20.2 ± 4.9% |
Cytochrome c Release from Mitochondria to Cytosol
Following the declination of the mitochondrial membrane potential, dicycloplatin induces the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol. nih.govnih.govresearchgate.net This event is a pivotal point in the mitochondrial apoptotic pathway. nih.govnih.gov In untreated cells, cytochrome c is primarily localized within the mitochondria. researchgate.netresearchgate.net However, upon treatment with dicycloplatin, a marked increase in cytosolic cytochrome c is observed, with a corresponding decrease in the mitochondrial fraction. nih.govresearchgate.net This translocation of cytochrome c is a direct consequence of the increased permeability of the outer mitochondrial membrane. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases. nih.gov
Caspase Cascade Activation (Caspase-3, -8, -9)
The release of cytochrome c into the cytosol triggers a cascade of enzymatic activations involving a family of cysteine proteases known as caspases. nih.govmdpi.com Dicycloplatin has been shown to induce the activation of caspase-9, caspase-3, and caspase-8 in a concentration-dependent manner. nih.govnih.govresearchgate.net Caspase-9 is an initiator caspase that is activated upon its recruitment to the apoptosome. nih.gov Activated caspase-9 then proceeds to cleave and activate the executioner caspase, caspase-3. nih.gov Caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. nih.gov Interestingly, dicycloplatin also leads to the activation of caspase-8, which is typically associated with the extrinsic or death receptor pathway. nih.govresearchgate.net The activation of caspase-8 suggests a crosstalk between the mitochondrial and death receptor pathways in dicycloplatin-induced apoptosis. nih.gov The role of caspase activation in dicycloplatin-mediated cell death is further substantiated by experiments where the use of caspase-8 or caspase-9 inhibitors was found to inhibit apoptosis and subsequent cellular events. nih.govnih.gov
Poly (ADP-ribose) Polymerase (PARP) Cleavage
One of the key substrates of the executioner caspase-3 is Poly (ADP-ribose) Polymerase (PARP), a nuclear enzyme involved in DNA repair and the maintenance of genomic integrity. nih.govnih.gov During apoptosis, PARP is cleaved by caspase-3, rendering it inactive. nih.govnih.gov Treatment of cancer cells with dicycloplatin results in the concentration-dependent cleavage of PARP. nih.govnih.govresearchgate.net This cleavage serves as a biochemical marker of apoptosis and prevents the cell from undergoing DNA repair, thereby ensuring the completion of the apoptotic process. nih.gov The inhibition of PARP cleavage through the use of caspase inhibitors further confirms that this event is a downstream consequence of caspase activation in the apoptotic pathway induced by dicycloplatin. nih.govnih.govfigshare.com
Bcl-2 Family Protein Modulation
The integrity of the mitochondrial membrane and the release of cytochrome c are tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govnih.govmdpi.com This family includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bad, Bax). nih.govresearchgate.net The balance between these opposing factions determines the cell's susceptibility to apoptosis. nih.gov Dicycloplatin treatment has been observed to modulate the expression of Bcl-2 family proteins, shifting the balance towards apoptosis. nih.gov Specifically, an increase in the expression of the pro-apoptotic protein Bad and a decrease in the expression of the anti-apoptotic protein Bcl-2 have been detected in dicycloplatin-mediated apoptosis. nih.gov This alteration in the expression of Bcl-2 family proteins contributes to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c. nih.gov
| Protein | Function | Effect of Dicycloplatin Treatment |
|---|---|---|
| Bcl-2 | Anti-apoptotic | Decreased expression |
| Bad | Pro-apoptotic | Increased expression |
Death Receptor Pathway Involvement
In addition to the intrinsic mitochondrial pathway, dicycloplatin also engages the extrinsic or death receptor pathway to induce apoptosis in neoplastic cells. nih.govresearchgate.net This pathway is initiated by the binding of extracellular death ligands to their cognate death receptors on the cell surface, such as the Fas receptor. nih.govyoutube.com This ligand-receptor interaction leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase, caspase-8. nih.gov
Activated caspase-8 can then directly activate the executioner caspase-3, leading to apoptosis. nih.gov Furthermore, caspase-8 can cleave the pro-apoptotic Bcl-2 family member Bid into its truncated form, tBid. nih.gov tBid then translocates to the mitochondria, where it promotes the release of cytochrome c, thereby linking the death receptor pathway to the mitochondrial pathway. nih.gov The activation of caspase-8 and the cleavage of Bid have been observed in cells treated with dicycloplatin, indicating that both the death receptor and mitochondrial pathways are involved in its mechanism of action. nih.gov The use of a caspase-8 inhibitor was shown to inhibit the dicycloplatin-induced cleavage of Bid, further solidifying the role of the death receptor pathway in this process. nih.gov Therefore, dicycloplatin induces apoptosis through a dual mechanism that involves both the intrinsic and extrinsic apoptotic pathways, leading to a more robust and efficient elimination of cancer cells. nih.gov
Differential Molecular Effects in Normal Versus Cancer Cells
Research into the molecular mechanism of dicycloplatin (DCP) has revealed a significant degree of selectivity in its cytotoxic effects, primarily targeting tumor cells while exerting minimal impact on normal, non-neoplastic cells. iiarjournals.orgiiarjournals.org This differential response is crucial to its therapeutic potential, suggesting a molecular basis for a more tolerable side-effect profile compared to earlier platinum-based drugs like cisplatin and carboplatin. iiarjournals.org In vitro studies utilizing human cell lines have been instrumental in elucidating these differences.
Investigations into the signaling pathways activated by DCP in normal and cancerous cells have shown that the drug predominantly triggers DNA damage-repair and apoptotic pathways in cancer cells. iiarjournals.orgiiarjournals.org For instance, when human ovarian cancer cells (A2780) and normal ovarian cells (IOSE364) were treated with DCP, key kinases in the DNA damage-repair pathway were activated only in the cancer cells. iiarjournals.org Similarly, studies on human prostate cancer cells (DU145) and normal prostate cells (RWPE-2) demonstrated that DCP selectively activates crucial genes in the apoptosis pathway within the cancer cells. iiarjournals.orgiiarjournals.org
This targeted action is believed to be a key reason for dicycloplatin's efficacy in cancer treatment while having a reduced toxicity profile. iiarjournals.orgpatsnap.com The mechanism involves the formation of DNA adducts that disrupt DNA replication and transcription, leading to cell cycle arrest and programmed cell death, a process to which rapidly dividing cancer cells are more susceptible. patsnap.com
Detailed Research Findings:
Specific molecular markers are differentially activated in cancer cells versus normal cells upon treatment with dicycloplatin. In ovarian cancer cells, activated kinases such as p-p53, p-Chk2, and p-BRCA1 were observed, whereas these markers were not activated in normal ovarian cells under the same conditions. iiarjournals.org Likewise, in prostate cancer cells, DCP treatment led to the activation of p53, Bax, and Caspase-3, key proteins in the apoptotic cascade; this activation was absent in normal prostate cells. iiarjournals.org
One study noted, however, that p-Chk1, a marker also associated with apoptosis, was activated by DCP in both normal and cancer cells, indicating that further research is needed to fully understand all aspects of its molecular action. iiarjournals.orgiiarjournals.org
The following table summarizes the differential activation of key signaling proteins in normal versus cancer cell lines following exposure to dicycloplatin, based on immunoblotting studies.
| Cell Type | Pathway | Protein Marker | Activation Status |
| Normal Ovarian (IOSE364) | DNA Damage-Repair | p-p53 | Not Activated |
| p-Chk2 | Not Activated | ||
| p-BRCA1 | Not Activated | ||
| Ovarian Cancer (A2780) | DNA Damage-Repair | p-p53 | Activated |
| p-Chk2 | Activated | ||
| p-BRCA1 | Activated | ||
| Normal Prostate (RWPE-2) | Apoptosis | p53 | Not Activated |
| Bax | Not Activated | ||
| Caspase-3 | Not Activated | ||
| Prostate Cancer (DU145) | Apoptosis | p53 | Activated |
| Bax | Activated | ||
| Caspase-3 | Activated |
Preclinical Pharmacokinetic and Biodistribution Studies of Dicycloplatin
Absorption and Plasma Kinetics
The behavior of dicycloplatin (B3257326) in the systemic circulation following administration has been a key area of investigation, with a focus on its concentration over time, its interaction with plasma components, and the linearity of its pharmacokinetic profile.
Plasma Concentration Profiles of Dicycloplatin Prototype
Following intravenous administration, the intact dicycloplatin molecule, referred to as the prototype, exhibits a distinct plasma concentration-time profile. Pharmacokinetic studies have demonstrated that the prototype reaches a peak concentration (Cmax) shortly after administration, followed by a decline as the compound is distributed and eliminated. aacrjournals.org
In one study, the prototype dicycloplatin concentration peaked at 26.9 μg/mL at 0.5 hours post-administration and remained substantial at 17.1 μg/mL after 2 hours. aacrjournals.orgiiarjournals.org This persistence of the intact molecule in the plasma is a notable characteristic.
| Time (hours) | Concentration (µg/mL) |
|---|---|
| 0.5 | 26.9 |
| 2.0 | 17.1 |
Platinum Concentration in Plasma and Ultrafiltered Fractions
Preclinical studies have also extensively measured the concentration of total platinum and platinum in plasma ultrafiltrate (unbound or free platinum) after dicycloplatin administration. These analyses reveal a biphasic decline in plasma platinum concentrations, characterized by an initial rapid distribution phase followed by a slower elimination phase. nih.gov The proportion of platinum bound to plasma proteins has been observed to increase over time. nih.gov
In a phase I clinical trial that informs preclinical understanding, the terminal plasma half-life of total platinum was found to range from 41.86 to 77.20 hours, while the half-life of free platinum ranged from 42.34 to 61.07 hours. nih.gov This indicates that a significant portion of the platinum derived from dicycloplatin circulates in a protein-bound state.
| Platinum Fraction | Half-Life (hours) |
|---|---|
| Total Platinum | 41.86 - 77.20 |
| Free (Ultrafiltered) Platinum | 42.34 - 61.07 |
Linear Pharmacokinetic Characteristics
A key finding from preclinical pharmacokinetic studies is that dicycloplatin exhibits linear pharmacokinetics. This means that as the administered dose is increased, the resulting peak plasma concentration (Cmax) and the total drug exposure over time, as measured by the area under the concentration-time curve (AUC), increase proportionally. This dose-proportionality has been demonstrated in preclinical models. iiarjournals.org The linear pharmacokinetic profile simplifies dosing and allows for predictable drug exposure with dose adjustments.
Distribution Profile
The distribution of dicycloplatin-derived platinum into various tissues and its ability to cross physiological barriers are critical determinants of its therapeutic efficacy and potential toxicity.
Organ-Specific Distribution of Platinum (e.g., Testis, Prostate)
Biodistribution studies in preclinical models have shown that platinum originating from dicycloplatin distributes to various organs. Notably, a certain level of distribution has been observed in the testis and prostate. nih.gov This finding is of particular interest given the use of platinum-based agents in the treatment of cancers affecting these organs. The ability of dicycloplatin to reach these tissues suggests its potential therapeutic utility in such malignancies.
Blood-Brain Barrier (BBB) Permeation Potential
The extent to which dicycloplatin can cross the blood-brain barrier (BBB) is an area of ongoing investigation. The BBB is a highly selective barrier that protects the central nervous system from systemic circulation. While direct quantitative preclinical data on dicycloplatin's BBB permeation is limited, some clinical case reports have suggested that it may have the ability to cross this barrier, hinting at its potential for treating brain malignancies. nih.gov However, further dedicated preclinical studies are required to definitively quantify the brain-to-plasma concentration ratio and elucidate the mechanisms of any potential BBB transport.
Elimination and Excretion Pathways
The elimination of dicycloplatin from the body is a critical aspect of its pharmacokinetic profile, with renal excretion being a primary route.
Preclinical studies have indicated that dicycloplatin exhibits a more rapid renal excretion compared to the parent compound, cisplatin (B142131) nih.gov. The precise mechanisms governing the renal clearance of dicycloplatin are multifaceted and are thought to involve a combination of glomerular filtration and active tubular secretion. The involvement of active transport processes is suggested by studies where the renal excretion of platinum was diminished when dicycloplatin was co-administered with agents known to inhibit certain drug transporters nih.gov. While detailed mechanistic studies on dicycloplatin's renal handling are not extensively available, the existing evidence points towards a significant role for active transport in its elimination from the body.
The involvement of specific drug transporters in the renal excretion of dicycloplatin has been inferred from indirect evidence in preclinical models. The co-administration of probenecid (B1678239) and verapamil, which are known substrates and/or inhibitors of various transporters including Organic Anion Transporters (OATs) and P-glycoprotein (P-gp), has been shown to decrease the renal excretion of platinum derived from dicycloplatin nih.gov. This suggests a potential role for these transporters in the active secretion of dicycloplatin or its metabolites into the renal tubules nih.gov.
Specifically, the transporters that may be implicated include:
P-glycoprotein (P-gp): An efflux transporter that can pump drugs out of cells.
Organic Anion Transporters (OATs): A family of transporters that handle a wide range of organic anions.
Organic Anion-Transporting Polypeptides (OATPs): Another family of uptake transporters.
However, direct evidence from in vitro studies definitively identifying dicycloplatin as a substrate or inhibitor of P-gp, OATs, or OATPs is not yet extensively documented in publicly available literature. The current understanding is based on the observed interactions with known transporter inhibitors, indicating a likely, but not fully characterized, role for these transport systems in the disposition of dicycloplatin.
Plasma Protein Binding Dynamics
The binding of dicycloplatin to plasma proteins is a key determinant of its distribution and availability to target tissues. Preclinical investigations in rats and dogs have provided initial insights into these dynamics.
A notable finding from a study in rats and dogs is that the proportion of platinum originating from dicycloplatin that is bound to plasma proteins increases with time following administration nih.gov. This time-dependent increase in protein binding suggests that as the parent drug is metabolized or circulates, there is a progressive association of platinum species with plasma proteins. The specific proteins involved and the nature of this binding (reversible vs. irreversible) have not been fully elucidated in the available preclinical data.
Table 1: Time-Dependent Increase in Plasma Protein Binding of Platinum from Dicycloplatin in Preclinical Models
| Species | Observation | Implication |
| Rats | The proportion of plasma protein-bound platinum increased over time. | Suggests a dynamic interaction where platinum species progressively bind to plasma proteins, potentially affecting the free drug concentration available for therapeutic action and elimination. |
| Dogs | Similar to rats, an increase in the proportion of plasma protein-bound platinum was observed over time. | Reinforces the observation of time-dependent protein binding across different preclinical species, highlighting a consistent pharmacokinetic characteristic of dicycloplatin. |
This table is based on the qualitative findings reported in the cited literature. Specific quantitative data on the percentage of binding at different time points were not available.
Preclinical Efficacy and Selectivity of Dicycloplatin
In Vitro Antitumor Activity
Efficacy in Human Cancer Cell Lines
Dicycloplatin (B3257326) has shown significant cytotoxic effects against a variety of human cancer cell lines. Early studies revealed its antitumor activity in cell lines such as BCG-823, BEL-7402, and EJ, with IC₅₀ (half-maximal inhibitory concentration) values in the range of 25-30 μM. iiarjournals.org
Subsequent research has confirmed its efficacy in specific cancer types:
Prostate and Lung Cancer: Studies in prostate cancer PC3 cells and lung cancer NCI/H446 cells have shown that DCP can inhibit proliferation and lead to apoptosis. iiarjournals.org
Non-Small Cell Lung Cancer (NSCLC): The compound effectively inhibits proliferation in NSCLC cell lines, including A549 and H460. nih.gov
Ovarian Cancer: Investigations into human ovarian cancer cells suggest that DCP induces a gene signature profile through mechanisms similar to other platinum drugs. aacrjournals.org
Urothelial Carcinoma: Dicycloplatin demonstrates time- and concentration-dependent growth inhibition in grade II-IV urothelial carcinoma cell lines, including HTB9, T24, and TCCSUP. iiarjournals.org At a maximal concentration of 350 μg/ml and after 72 hours of exposure, near-complete cell death was observed across these cell lines. iiarjournals.org
The inhibitory concentrations for Dicycloplatin across several cell lines are detailed in the table below.
| Cell Line | Cancer Type | IC₅₀ (µmol/L) | Source |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 61.30 ± 6.33 | nih.gov |
| A549 | Non-Small Cell Lung | 89.80 ± 6.14 | nih.gov |
| BEL-7402 | Hepatocellular Carcinoma | 41.69 ± 4.32 | nih.gov |
| H460 | Large Cell Lung | 20.25 ± 3.43 | nih.gov |
Cell Growth Inhibition and Apoptosis Induction in Culture Models
Dicycloplatin inhibits the proliferation of cancer cells and induces apoptosis in a concentration-dependent manner. nih.govnih.gov The mechanism of action involves the induction of programmed cell death through multiple cellular pathways. nih.goviiarjournals.orgnih.gov
Key apoptotic events observed after treatment with Dicycloplatin include:
An increase in reactive oxygen species (ROS). nih.govnih.gov
Collapse of the mitochondrial membrane potential. nih.govnih.gov
Release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov
Upregulation of the p53 tumor suppressor protein. nih.goviiarjournals.orgnih.gov
Activation of caspase-9, caspase-3, and caspase-8. nih.govnih.gov
Cleavage of poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net
Studies indicate that Dicycloplatin induces apoptosis through both the ROS stress-mediated death receptor pathway and the mitochondrial pathway. nih.goviiarjournals.orgresearchgate.net Research in prostate cancer PC3 cells and lung cancer NCI/H446 cells also shows that DCP can induce cell-cycle arrest. iiarjournals.org Furthermore, investigations in human prostate cancer cells (DU145) showed that DCP activated key genes in the apoptosis pathway, including p53, Bax, and Caspase-3, in cancer cells but not in normal prostate cells (RWPE-2), suggesting a degree of selectivity for tumor cells. iiarjournals.org
In Vivo Antitumor Activity in Xenograft Models
Tumor Growth Inhibition in Human Non-Small Cell Lung Cancer (NSCLC) Xenografts
Dicycloplatin has demonstrated significant in vivo anti-tumor effects in xenograft models. iiarjournals.org In studies using the experimental A549 human non-small cell lung cancer (NSCLC) tumor xenograft model, DCP achieved 67-90% inhibition of tumor growth. iiarjournals.org
Efficacy against Other Solid Tumor Xenografts
Experimental findings have shown that Dicycloplatin possesses significant in vivo antitumor activity in various mouse tumor models. aacrjournals.org However, specific efficacy data for Lewis Lung Cancer and Human Mammary Tumor xenografts are not detailed in the available preclinical literature.
Comparative Efficacy Studies with Other Platinum Agents (Cisplatin, Carboplatin)
Comparative studies have been conducted to evaluate the efficacy of Dicycloplatin relative to established platinum agents like cisplatin (B142131) and carboplatin (B1684641).
In Vitro Comparisons:
In a study on urothelial carcinoma cells (TCCSUP), Dicycloplatin, cisplatin, and carboplatin all achieved over 90% cell death after 72 hours. iiarjournals.orgasco.org However, the concentrations required to reach this level of efficacy varied significantly among the agents. iiarjournals.orgasco.orgascopubs.org
A study comparing the ability of the platinum agents to damage plasmid DNA found the breaking potency to be in the order of cisplatin > Dicycloplatin > carboplatin. iiarjournals.org
In several cancer cell lines, the IC₅₀ values for Dicycloplatin were found to be comparable to those of carboplatin. nih.gov
| Comparison Metric | Dicycloplatin | Cisplatin | Carboplatin | Source |
|---|---|---|---|---|
| Concentration for >90% Kill (UC Cells) | 325 µg/ml | 50 µg/ml | 600 µg/ml | iiarjournals.orgasco.orgnih.gov |
| IC₅₀ in A549 Cells (µmol/L) | 89.80 ± 6.14 | Not Reported | 83.20 ± 2.38 | nih.gov |
| IC₅₀ in H460 Cells (µmol/L) | 20.25 ± 3.43 | Not Reported | 20.44 ± 1.98 | nih.gov |
In Vivo Comparisons:
In the A549 NSCLC tumor xenograft model, the 67-90% tumor growth inhibition by Dicycloplatin was notably higher than the 51-63% inhibition achieved by carboplatin in the same model. iiarjournals.org
Experimental studies in mice also suggest that Dicycloplatin causes less damage to spleen cells than cisplatin and carboplatin. iiarjournals.org Cisplatin and carboplatin arrested more splenocytes in the G1 phase of the cell cycle (74.1% and 53.6%, respectively) compared to Dicycloplatin (44%). iiarjournals.org
These preclinical findings collectively indicate that Dicycloplatin is a potent antitumor agent with efficacy comparable or, in some models, superior to carboplatin. iiarjournals.orgnih.gov
Chemosensitivity Profiling
Preclinical investigations into the chemosensitivity of Dicycloplatin (DCP) have demonstrated its significant cytotoxic activity across a variety of human cancer cell lines. Early in vitro studies were crucial in establishing the foundational antitumor profile of the compound. These assessments typically involve exposing cancer cell lines to the drug and measuring the concentration required to inhibit cell growth by 50% (IC50), providing a quantitative measure of the drug's potency.
Research has shown that Dicycloplatin exhibits a broad spectrum of activity. For instance, early cytotoxicity studies in China revealed significant antitumor effects against several human cancer cell lines. The IC50 values were determined to be in the range of 25-30 μM for cell lines including BCG-823 (gastric carcinoma), BEL-7402 (hepatocellular carcinoma), and EJ (bladder carcinoma). iiarjournals.org Further molecular studies in human ovarian cancer cells (A2780) indicated that Dicycloplatin activates DNA damage-repair pathways, including the phosphorylation of key kinases like Chk2, p53, and BRCA1, in a time-dependent manner following exposure at IC50 doses. iiarjournals.orgaacrjournals.org This mechanism of inducing DNA damage response is similar to that of other platinum-based drugs like cisplatin. nih.gov
The following table summarizes the reported IC50 values for Dicycloplatin in various human cancer cell lines from these foundational preclinical studies. iiarjournals.org
Table 1: IC50 Values of Dicycloplatin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| BCG-823 | Gastric Carcinoma | 25-30 |
| BEL-7402 | Hepatocellular Carcinoma | 25-30 |
| EJ | Bladder Carcinoma | 25-30 |
These chemosensitivity profiles from in vitro cell line studies provided a strong rationale for further investigation into Dicycloplatin's efficacy using more complex, three-dimensional tissue models that more closely mimic the in vivo tumor environment.
Histoculture Drug Response Assay (HDRA) Applications
The Histoculture Drug Response Assay (HDRA) is an ex vivo method that utilizes fresh tumor tissue cultured in three-dimensional sponge-gel matrices. This technique preserves the original tissue architecture and microenvironment, offering a potentially more accurate prediction of clinical efficacy compared to traditional monolayer cell cultures. aacrjournals.orgjcancer.org HDRA has been employed in preclinical studies to evaluate the chemosensitivity of patient-derived tumors to Dicycloplatin.
A notable application of HDRA in Dicycloplatin research has been in assessing its activity against brain tumors. iiarjournals.orgaacrjournals.org Due to the challenges posed by the blood-brain barrier (BBB), finding effective chemotherapeutic agents for brain malignancies is particularly difficult. In vitro data from HDRA using the MTT assay to measure cell viability in various tumor specimens demonstrated Dicycloplatin's chemosensitivity in brain tissue. iiarjournals.org
In one such study, the sensitivity of glioma tissues to Dicycloplatin was compared with that of other commonly used chemotherapeutic agents. The results indicated that Dicycloplatin had a significantly higher inhibition rate on glioma tissues, suggesting it may possess a greater efficacy against this type of cancer. This finding supports the hypothesis that Dicycloplatin may be capable of crossing the blood-brain barrier. iiarjournals.org
The table below presents comparative data on the chemosensitivity of glioma tissues to Dicycloplatin and other agents as demonstrated in an HDRA study. iiarjournals.org
Table 2: Comparative Chemosensitivity in Glioma Tissue via HDRA
| Chemotherapeutic Agent | Inhibition Rate (%) |
|---|---|
| Dicycloplatin (DCP) | ~55% |
| Agent A | ~35% |
| Agent B | ~25% |
| Agent C | ~20% |
| Agent D | ~15% |
Note: Agents A-E represent other chemotherapeutic drugs tested in the same assay for comparison; specific names were not disclosed in the source data.
The application of HDRA provides valuable preclinical evidence of Dicycloplatin's potential therapeutic utility, particularly in cancers that are difficult to treat, such as gliomas. These findings underscore the importance of using patient-derived tissue models to profile the efficacy and selectivity of novel anticancer compounds. aacrjournals.org
Mechanisms of Resistance and Strategies to Overcome Resistance to Dicycloplatin
Molecular Determinants of Dicycloplatin (B3257326) Response and Resistance
Recent studies have begun to unravel the complex genomic landscape associated with Dicycloplatin sensitivity and resistance. By analyzing the genetic makeup of tumors, researchers can identify biomarkers that may predict patient response to the drug.
A key approach to identifying resistance markers involves comprehensive genomic analysis. In one pivotal study involving prostate cancer patients, whole-exome sequencing (WES) was performed on cell-free DNA (cfDNA) from blood samples and matched leukocyte DNA before the administration of Dicycloplatin monotherapy. frontiersin.org This method allows for a non-invasive "liquid biopsy" to capture the mutational profile of the tumor. frontiersin.org By comparing the genomic data of patients who were sensitive to Dicycloplatin with those who were resistant, researchers could pinpoint specific genetic alterations associated with treatment outcome. frontiersin.org
Through genomic profiling, specific somatic mutations and copy number variants (CNVs)—changes in the number of copies of a gene—have been linked to Dicycloplatin resistance. frontiersin.org In a study of prostate cancer patients, the mutation frequency of seven genes was found to be significantly higher in the resistant group compared to the sensitive group. frontiersin.org Similarly, CNV variations in several other genes were also associated with resistance or sensitivity. frontiersin.org
Specifically, a higher frequency of mutations in the genes SP8, HNRNPCL1, FRG1, RBM25, MUC16, ASTE1, and TMBIM4 was observed in patients who were resistant to Dicycloplatin. frontiersin.org Furthermore, CNVs involving the amplification of genes such as CTAGE4, GAGE2E, GAGE2C, and HORMAD1 were also more common in the resistant cohort. frontiersin.org Conversely, deletions in genes like CDSN, DPCR1, MUC22, TMSB4Y, VARS, and HIST1H2AC were more prevalent in the sensitive group. frontiersin.org A predictive model combining these markers found that simultaneous mutations in SP8 and HNRNPCL1 (or SP8 and FRG1), coupled with the deletion of GAGE2C, could predict Dicycloplatin resistance with high accuracy in the studied cohort. frontiersin.org
Below are interactive tables detailing the genes associated with Dicycloplatin resistance.
Table 1: Somatic Mutations Associated with Dicycloplatin Resistance You can sort the table by clicking on the headers.
| Gene | Associated with |
|---|---|
| SP8 | Resistance |
| HNRNPCL1 | Resistance |
| FRG1 | Resistance |
| RBM25 | Resistance |
| MUC16 | Resistance |
| ASTE1 | Resistance |
| TMBIM4 | Resistance |
Data sourced from a study on prostate cancer patients. frontiersin.org
Table 2: Copy Number Variants (CNVs) Associated with Dicycloplatin Response Use the search bar to filter genes.
| Gene | CNV Type | Associated with |
|---|---|---|
| CTAGE4 | Amplification | Resistance |
| GAGE2E | Amplification | Resistance |
| GAGE2C | Amplification | Resistance |
| HORMAD1 | Amplification | Resistance |
| CDSN | Deletion | Sensitivity |
| DPCR1 | Deletion | Sensitivity |
| MUC22 | Deletion | Sensitivity |
| TMSB4Y | Deletion | Sensitivity |
| VARS | Deletion | Sensitivity |
| HIST1H2AC | Deletion | Sensitivity |
Data sourced from a study on prostate cancer patients. frontiersin.org
Mutational signatures, which are characteristic patterns of mutations caused by specific mutagenic processes like DNA damage, can also offer insights into treatment efficacy. While specific mutational signatures for Dicycloplatin are still under investigation, the principle is that the patterns of DNA damage and repair pathway activity reflected in these signatures could influence a tumor's response to a DNA-damaging agent like Dicycloplatin. Molecular studies show that Dicycloplatin activates DNA damage response pathways, including the phosphorylation of CHK2, BRCA1, and p53, in a manner similar to cisplatin (B142131). nih.gov Therefore, deficiencies or alterations in these pathways, which can be inferred from mutational signatures, would logically impact the drug's effectiveness.
Cross-Resistance Patterns with Existing Platinum Compounds
Cross-resistance, where resistance to one drug confers resistance to another, is a common challenge in platinum-based chemotherapy. frontiersin.orgnih.gov While direct preclinical studies on Dicycloplatin cross-resistance are limited, the available evidence on its mechanism of action suggests a high likelihood of cross-resistance with cisplatin and carboplatin (B1684641). Mechanistic investigations reveal that Dicycloplatin and cisplatin activate similar DNA-damage response pathways to exert their cytotoxic effects. nih.gov Furthermore, investigations of molecular mechanisms suggest that Dicycloplatin induces a gene signature profile in human ovarian cancer cells through pathways similar to other platinum drugs. aacrjournals.org Given that a primary mechanism of resistance to platinum drugs involves enhanced DNA repair, it is probable that tumors resistant to cisplatin or carboplatin due to upregulated repair mechanisms would also exhibit resistance to Dicycloplatin. frontiersin.org
Strategies for Enhancing Dicycloplatin Sensitivity
To overcome both intrinsic and acquired resistance, researchers are exploring strategies to enhance the sensitivity of cancer cells to Dicycloplatin, with a primary focus on combination therapies.
The rationale for combining Dicycloplatin with other anticancer agents is to target multiple pathways simultaneously or to inhibit resistance mechanisms. Preclinical studies have shown that Dicycloplatin has a potent anticancer effect on various cancers, including non-small-cell lung cancer (NSCLC), both in vitro and in vivo. nih.gov These promising preclinical findings provided the foundation for combining Dicycloplatin with other chemotherapeutic agents. nih.gov
One of the most explored combinations is Dicycloplatin with paclitaxel (B517696). frontiersin.orgnih.goviiarjournals.org The success of combining carboplatin with paclitaxel as a standard regimen for NSCLC suggested a similar potential for Dicycloplatin. nih.gov Preclinical in vivo research demonstrated Dicycloplatin's significant anti-tumor effects against A549 human NSCLC tumor xenograft models, providing a strong basis for this combination. iiarjournals.org Subsequent clinical trials confirmed that the Dicycloplatin-plus-paclitaxel regimen is effective and well-tolerated for advanced NSCLC. nih.goviiarjournals.orgiiarjournals.org The preclinical data indicated that such a combination could enhance efficacy, a finding that has been borne out in clinical settings. nih.gov
Exploration of Targeted Therapies Modulating Resistance Pathways
Resistance to platinum-based drugs, including Dicycloplatin (DCP), often involves the activation of various signaling pathways that promote cell survival, proliferation, and DNA repair. nih.govnih.gov Targeted therapies aim to counteract these resistance mechanisms by specifically inhibiting key molecules within these pathways, potentially restoring sensitivity to the platinum agent. mdpi.com While research specifically detailing targeted therapies for Dicycloplatin resistance is still emerging, extensive studies on cisplatin and carboplatin provide a strong basis for potential strategies. The primary resistance mechanisms often involve alterations in drug targets or the activation of compensatory signaling pathways. nih.govmedscape.com
Key resistance pathways that are targets for therapeutic intervention include:
PI3K/AKT/mTOR Pathway: This is a crucial cell survival pathway that is frequently hyperactivated in resistant tumors. nih.govmdpi.com Activation of this pathway can reduce chemotherapy-induced apoptosis. mdpi.com Inhibitors targeting PI3K, AKT, or mTOR are being explored to block this pro-survival signaling and re-sensitize cancer cells to platinum drugs. nih.gov
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation and survival. nih.gov Its activation can contribute to resistance against platinum agents. Therefore, inhibitors of components of this pathway, such as MEK or ERK, are under investigation as a strategy to overcome resistance.
DNA Damage Response (DDR) Pathway: Since platinum drugs kill cancer cells primarily by inducing DNA damage, an enhanced DNA repair capacity is a major mechanism of resistance. nih.gov Targeted therapies that inhibit key proteins in the DDR pathway, such as PARP (Poly ADP-ribose polymerase) inhibitors, can prevent cancer cells from repairing the DNA damage caused by Dicycloplatin, thereby increasing its cytotoxic effect. medscape.comnih.gov
Receptor Tyrosine Kinases (RTKs): Upregulation or mutational activation of RTKs, such as EGFR and MET, can activate downstream survival pathways like PI3K/AKT and MAPK, leading to resistance. nih.govresearchgate.net Targeting these receptors with specific inhibitors may circumvent this resistance mechanism. researchgate.net
The combination of Dicycloplatin with targeted therapies represents a promising approach to overcoming acquired resistance. By blocking the specific escape routes that cancer cells use to survive platinum-induced damage, these combinations could improve therapeutic efficacy. mdpi.com
| Target Pathway | Therapeutic Target | Class of Inhibitor | Potential Role in Overcoming Dicycloplatin Resistance |
|---|---|---|---|
| Pro-Survival Signaling | PI3K, AKT, mTOR | PI3K/AKT/mTOR Inhibitors | Blocks survival signals, promoting apoptosis in response to DCP-induced DNA damage. nih.govmdpi.com |
| Cell Proliferation | MAPK, MEK | MAPK/MEK Inhibitors | Inhibits uncontrolled cell growth that can counteract the cytotoxic effects of DCP. nih.gov |
| DNA Damage Repair | PARP | PARP Inhibitors | Prevents the repair of DNA adducts formed by DCP, leading to synthetic lethality. nih.gov |
| Upstream Signaling | EGFR, MET | Tyrosine Kinase Inhibitors (TKIs) | Inhibits activation of downstream resistance pathways like PI3K/AKT and MAPK. nih.govresearchgate.net |
Advanced Analytical Methodologies for Dicycloplatin Research
Quantitative Determination in Biological Matrices
Determining the concentration of Dicycloplatin (B3257326) or its constituent platinum in biological fluids and tissues is fundamental to its clinical and preclinical evaluation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Prototype Quantification
Liquid Chromatography-Mass Spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique widely utilized for the quantification of drug prototypes in biological matrices such as plasma. Research has employed LC-MS/MS for the determination of the Dicycloplatin prototype in patient blood samples researchgate.netiiarjournals.org. These studies have provided quantitative insights into the drug's presence in plasma over time. For instance, plasma concentrations of the DCP prototype were reported to be 17.1 μg/ml at 2 hours post-administration, with a peak concentration of 26.9 μg/ml observed at 0.5 hours researchgate.net. LC-MS/MS analysis has also revealed distinct spectrum profiles for Dicycloplatin compared to carboplatin (B1684641) in plasma, underscoring its utility in differentiating related platinum compounds iiarjournals.org. While specific validation parameters for Dicycloplatin using LC-MS/MS were not detailed in all reviewed sources, general applications of LC-MS/MS for other platinum-based cytostatic drugs have demonstrated its superiority in selectivity and sensitivity, with method detection limits (MDLs) as low as 0.01–1 µg mL⁻¹ ugr.es.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Platinum Content
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an indispensable technique for determining the total elemental content of platinum originating from Dicycloplatin in biological samples researchgate.netnih.govresearchgate.net. This method is particularly valuable for pharmacokinetic and biodistribution studies as it tracks the platinum atom, regardless of its chemical form (e.g., intact drug or metabolites) nih.govresearchgate.net. A rapid, sensitive, and specific ICP-MS method has been developed for the determination of platinum in bio-samples, enabling detailed pharmacokinetic evaluations nih.gov. Studies in rats and dogs have utilized ICP-MS to characterize the disposition of platinum from Dicycloplatin nih.gov.
Table 1: Pharmacokinetic Parameters of Platinum Originating from Dicycloplatin (ICP-MS Analysis)
| Parameter | Animal Model | Value | Source |
| Mean Half-Life (T½) | Rats | 27.39 hours | nih.gov |
| Mean Half-Life (T½) | Dogs | 100.98 hours | nih.gov |
| Clearance (CL) | Rats | 0.77 L/h/kg | nih.gov |
| Clearance (CL) | Dogs | 0.08 L/h/kg | nih.gov |
Furthermore, ICP-MS methods developed for platinum-based drugs have demonstrated high sensitivity, with reported limits of detection (LOD) as low as 0.001 μg/L and linear dynamic ranges typically spanning from 0.025 to 10 μg/L researchgate.net. The accuracy of such methods has been reported to range from 83.5% to 105.1% researchgate.net. ICP-MS is also employed for analyzing platinum in various biological matrices, including plasma and tissues, facilitating comprehensive biodistribution assessments researchgate.net.
Bioanalytical Method Validation for Dicycloplatin Studies
The validation of bioanalytical methods is a critical step to ensure the reliability, accuracy, and precision of quantitative results obtained from biological samples. This process adheres to stringent guidelines, such as those from the International Council for Harmonisation (ICH) europa.eunih.gov. Key validation parameters include selectivity, specificity, sensitivity (often defined by the Lower Limit of Quantification - LLOQ), linearity, accuracy, precision, and stability europa.eunih.gov.
For a bioanalytical method to be considered valid, it must demonstrate that it can reliably quantify the analyte within the expected concentration range in the biological matrix. Parameters such as linearity are typically assessed by the coefficient of determination (R²), which should ideally be ≥ 0.99 ugr.esjapsonline.com. Precision is evaluated by the relative standard deviation (RSD), with acceptable values generally below 15% (or 20% at the LLOQ) ugr.esnih.gov. Accuracy is assessed by comparing measured concentrations to known true values, with acceptable ranges often falling between 85-115% (or 80-120% at the LLOQ) nih.gov. Stability studies are also vital to ensure the analyte remains unchanged during sample collection, storage, and analysis japsonline.com. While specific validation data for Dicycloplatin using LC-MS/MS may vary, general performance metrics for validated bioanalytical methods in biological matrices often show high linearity (e.g., R² > 0.9999), good precision (e.g., RSD < 5.32%), and acceptable stability (e.g., 93.19%-103.47%) japsonline.com.
Table 2: General Bioanalytical Method Validation Parameters (Examples)
| Parameter | Typical Range/Value | Source(s) |
| Linearity (R²) | ≥ 0.991, often > 0.999 | ugr.esjapsonline.com |
| Precision (RSD%) | ≤ 12.8%, often < 5.32% | ugr.esjapsonline.com |
| Accuracy (%) | 83.5–105.1%, or 93.19%-103.62% | researchgate.netjapsonline.com |
| Stability (%) | 93.19%–103.47% | japsonline.com |
| LOD (for Pt) | 0.001 μg/L | researchgate.net |
| Linear Dynamic Range | 0.025–10 μg/L (for Pt) | researchgate.net |
Spectrophotometric and Chromatographic Techniques for Platinum Complexes
Beyond LC-MS/MS and ICP-MS, other chromatographic and spectrophotometric techniques play a role in the analysis and quality control of platinum complexes, including Dicycloplatin. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for assessing the purity of platinum-based drugs and monitoring their composition researchgate.netresearchgate.net. For Dicycloplatin, HPLC has been used for quality control to monitor the relative molar ratio of carboplatin and cyclobutane (B1203170) dicarboxylate within the compound researchgate.net. While UV detectors provide information on the platinum content, they generally lack the specificity and sensitivity for detailed species determination compared to mass spectrometry-based techniques iaea.org.
Other chromatographic techniques, such as High-Performance Affinity Chromatography (HPAC), Cell Membrane Chromatography (CMC), and Mixed Mode Chromatography (MMC), are also employed in pharmaceutical research for bioanalysis and understanding drug-biomolecule interactions dergipark.org.tr. These methods offer advantages in sensitivity, selectivity, and speed, which are crucial for pharmacokinetic studies and drug screening dergipark.org.tr. However, for direct quantification in complex biological matrices, LC-MS/MS often offers superior performance due to its ability to resolve and detect analytes with high specificity and sensitivity, minimizing matrix effects ugr.esnih.gov.
Compound List:
Dicycloplatin (DCP)
Carboplatin
Oxaliplatin
Computational and Modeling Approaches in Dicycloplatin Research
In Silico Structural Predictions and Conformational Analysis
In silico methods are crucial for predicting the three-dimensional structure of molecules and analyzing their possible conformations. For Dicycloplatin (B3257326), these techniques are employed to understand its unique supramolecular assembly and stability. The crystal structure of Dicycloplatin has been experimentally determined, and computational models are used to simulate its structure in different environments, such as in an aqueous solution. researchgate.net
Conformational analysis helps identify the most stable arrangements of atoms in a molecule. This is particularly important for Dicycloplatin, as its structure is maintained by strategically placed hydrogen bonds. researchgate.net Computational methods can model these non-covalent interactions to predict the molecule's geometry and stability. Techniques like molecular mechanics (MM), semi-empirical methods (like PM3), and ab-initio Hartree-Fock (HF) calculations are used to determine equilibrium geometries and analyze the electrostatic potential surfaces, which indicate the active centers of the molecule. researchgate.net
Table 1: Computational Methods for Structural Analysis
| Method | Description | Application in Dicycloplatin Research |
|---|---|---|
| Molecular Mechanics (MM) | Uses classical physics to model the potential energy surface of a molecule. It is computationally efficient for large systems. | Predicting stable conformations and analyzing the geometry of the hydrogen-bonded supramolecule. |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of molecules to determine energies and geometries. | Providing high-accuracy predictions of Dicycloplatin's structure and electronic properties. rsc.org |
| Ab-initio Methods (e.g., Hartree-Fock) | A class of quantum chemistry methods that solve the Schrödinger equation without empirical data. | Determining the equilibrium geometry and electronic structure from first principles. researchgate.net |
| Semi-empirical Methods (e.g., PM3) | Quantum mechanical methods that use parameters from experimental data to simplify calculations. | Performing faster conformational analysis compared to ab-initio methods, while retaining quantum effects. researchgate.net |
These computational analyses provide a foundational understanding of Dicycloplatin's structural integrity, which is directly linked to its physicochemical properties and biological activity. researchgate.net
Molecular Dynamics Simulations of Dicycloplatin Interactions with Biomolecules
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational dynamics and interactions of molecules like Dicycloplatin with biological targets, primarily DNA. researchgate.netrsc.org
In the context of platinum-based drugs, MD simulations are essential for understanding how these agents bind to DNA and induce conformational changes that trigger cellular responses leading to cell death. rsc.orgnih.gov Although specific MD studies on Dicycloplatin are not extensively detailed in the provided search results, the methodology is well-established from research on cisplatin (B142131) and oxaliplatin. nih.gov Simulations of Dicycloplatin-DNA adducts would reveal insights into the stability of the complex, local DNA structure distortions, and the role of the non-covalent carrier ligand in the interaction. These simulations can run for nanoseconds, tracking key metrics like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability and flexibility of the drug-DNA complex. researchgate.netnih.gov
Table 2: Key Insights from MD Simulations of Platinum-DNA Adducts
| Parameter Analyzed | Insight Gained | Relevance to Dicycloplatin |
|---|---|---|
| DNA Bending and Unwinding | Quantifies the distortion of the DNA helix upon drug binding. | Helps understand how Dicycloplatin binding might interfere with DNA replication and transcription machinery. |
| Adduct Stability | Assesses the strength and duration of the bond between the platinum agent and DNA bases. | Predicts the persistence of the DNA lesion, which is crucial for cytotoxic effect. |
| Solvent and Ion Interactions | Models the influence of the surrounding aqueous environment on the complex. | Elucidates the role of the cellular environment in modulating the structure and stability of the Dicycloplatin-DNA adduct. |
| Interaction with Proteins | Simulates how DNA repair proteins or transcription factors interact with the platinated DNA. | Provides a basis for understanding mechanisms of drug resistance or synergy with other agents. |
MD simulations bridge the gap between static structural data and the dynamic reality of biological systems, offering a movie-like view of molecular interactions that are critical to Dicycloplatin's therapeutic effect. researchgate.net
Quantum Chemical Calculations for Reactivity and Mechanism Elucidation
Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic structure and reactivity of molecules. mdpi.comresearchgate.net These methods apply the principles of quantum mechanics to model chemical systems, providing precise information about reaction energies, activation barriers, and electronic properties that govern chemical reactions. nih.govsubstack.com
For platinum-based drugs, QC calculations are instrumental in elucidating their mechanism of action. This includes the initial activation steps, where ligands are displaced by water molecules (aquation), a process necessary for the drug to bind to DNA. diva-portal.org DFT calculations on cisplatin, for example, have explored its activation reactions, concluding that the monoaquated form is the active species for DNA binding. diva-portal.org Similar calculations for Dicycloplatin can predict its hydrolysis rates and identify the reactive intermediates responsible for its anticancer activity.
Furthermore, DFT can be used to calculate a range of physicochemical descriptors for platinum complexes, which are essential for understanding their behavior and for developing predictive models. acs.orgnih.gov
Table 3: Physicochemical Parameters Calculated via Quantum Chemistry for Platinum Complexes
| Parameter | Description | Significance for Dicycloplatin |
|---|---|---|
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's ability to donate or accept electrons, which is central to its reactivity and redox behavior. |
| Dipole Moment (μ) | A measure of the polarity of the molecule. | Influences solubility, membrane permeability, and intermolecular interactions. Platinum complexes are generally polar. acs.orgnih.gov |
| Solvation Energy (E_s) | The energy change when a molecule is transferred from a vacuum to a solvent. | Predicts the solubility and stability of Dicycloplatin in an aqueous biological environment. acs.orgnih.gov |
| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps identify reactive sites on the molecule for binding to biological targets like DNA. |
By providing a detailed electronic-level picture, quantum chemical calculations offer a rational basis for understanding the chemical reactivity and the intricate mechanism of action of Dicycloplatin.
Predictive Modeling for Biological Activity and Drug Interactions
Predictive modeling combines computational techniques and statistical methods to forecast the biological activity and behavior of chemical compounds. These models are vital for prioritizing drug candidates and understanding mechanisms of drug sensitivity and resistance. nih.govneovarsity.org
A significant application of predictive modeling in Dicycloplatin research has been the identification of biomarkers for treatment response in prostate cancer. nih.gov In one study, whole-exome sequencing of cell-free DNA (cfDNA) from patients was used to compare the genetic profiles of those sensitive versus those resistant to Dicycloplatin. nih.gov This computational analysis identified specific gene mutations and copy number variations (CNVs) that could predict treatment outcomes with high accuracy. nih.gov
Table 4: Genetic Markers Associated with Dicycloplatin Resistance in Prostate Cancer Patients
| Marker Type | Genes with Higher Frequency in Resistant Group | Genes with Lower Frequency in Resistant Group |
|---|---|---|
| Somatic Mutations | SP8, HNRNPCL1, FRG1, RBM25, MUC16, ASTE1, TMBIM4 | Not specified |
| Copy Number Variations (CNVs) | CTAGE4, GAGE2E, GAGE2C, HORMAD1 | CDSN, DPCR1, MUC22, TMSB4Y, VARS, HISTCH2AC |
Data sourced from a study on prostate cancer patients treated with dicycloplatin. nih.gov
Another powerful predictive approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.org For platinum complexes, QSAR models have been developed using descriptors calculated from DFT to predict cytotoxicity against cancer cell lines. nih.gov These models can screen virtual libraries of compounds to identify novel platinum agents with potentially improved efficacy and reduced toxicity, thereby guiding the rational design of next-generation drugs. mdpi.com
Drug Delivery and Formulation Strategies for Dicycloplatin
Enhanced Solubility and Stability Through Supramolecular Design
Dicycloplatin's core innovation lies in its supramolecular architecture, which significantly enhances its solubility and stability compared to its predecessors. DCP is characterized as a supramolecule formed by carboplatin (B1684641) and 1,1-cyclobutane dicarboxylic acid (CBDCA), linked through multiple hydrogen bonds researchgate.netiiarjournals.orgbioplatin.chnih.govwikipedia.orgresearchgate.netnewdrugapprovals.org. This non-covalent assembly confers distinct advantages:
Improved Solubility: Dicycloplatin (B3257326) exhibits a hydrosolubility of 4 g/ml, a marked improvement over carboplatin (1.5 mg/ml) and cisplatin (B142131) (0.2 mg/ml) nih.gov. This enhanced solubility facilitates easier formulation and administration.
Increased Stability: Unlike carboplatin, which can precipitate from aqueous solutions within approximately one week, Dicycloplatin solutions remain clear for extended periods, reportedly up to 10 years bioplatin.ch. This superior stability is attributed to the stabilizing effect of the hydrogen bonds within its supramolecular structure, which likely slows down aquation processes researchgate.netiiarjournals.orgwikipedia.orgnewdrugapprovals.org.
These improved physicochemical properties are crucial for maintaining drug integrity during storage and administration, potentially leading to more consistent therapeutic outcomes. The development of DCP as a supramolecule was a direct response to the need for platinum agents with better solubility and stability researchgate.netiiarjournals.orgbioplatin.chresearchgate.net.
Table 1: Solubility Comparison of Platinum Drugs
| Compound | Hydrosolubility | Source |
| Dicycloplatin | 4 g/ml | nih.gov |
| Carboplatin | 1.5 mg/ml | nih.gov |
| Cisplatin | 0.2 mg/ml | nih.gov |
Table 2: Stability in Aqueous Solution
| Compound | Stability Observation | Source |
| Dicycloplatin | Remains clear for up to 10 years | bioplatin.ch |
| Carboplatin | Precipitates after approximately 1 week | bioplatin.ch |
Nanotechnology-Based Delivery Systems (e.g., Liposomal, Polymeric Micelles)
While Dicycloplatin itself is a supramolecule, the broader field of platinum-based chemotherapy is actively exploring nanotechnology-based drug delivery systems to further enhance therapeutic benefits. These systems aim to improve drug targeting, reduce systemic toxicity, and control drug release kinetics. Common nanocarriers under investigation include liposomes and polymeric micelles bioscientifica.combioscientifica.comresearchgate.netjptcp.commdpi.comnih.govelspub.comresearchgate.net.
These advanced formulations can achieve passive targeting of tumors through the enhanced permeability and retention (EPR) effect or active targeting by conjugating the nanocarriers with specific ligands, such as antibodies or nutrients bioscientifica.combioscientifica.comresearchgate.net. Polymeric micelles, for instance, are noted for their ability to encapsulate poorly water-soluble drugs, potentially increasing their bioavailability and enabling sustained release jptcp.commdpi.comnih.govelspub.comresearchgate.net. Liposomes also offer a versatile platform for encapsulating drugs, aiming to reduce toxicity and improve tumor uptake bioscientifica.combioscientifica.comresearchgate.netresearchgate.net.
However, the provided literature does not detail specific research on Dicycloplatin being formulated within liposomes or polymeric micelles. Current developments for DCP appear to focus on its intrinsic supramolecular properties and its intravenous formulation, which was approved by the Chinese FDA in 2012 researchgate.netiiarjournals.orgwikipedia.orgiiarjournals.org. Nonetheless, the general principle of employing nanotechnology for platinum drugs remains a significant area of research that could potentially be explored for Dicycloplatin in the future.
Emerging Research Avenues and Future Directions for Dicycloplatin
Organ-on-a-Chip and Microfluidic Systems for Preclinical Evaluation
The limitations of traditional 2D cell cultures and animal models in accurately predicting human responses to drugs have spurred the development of more sophisticated preclinical evaluation systems nih.goveuropa.eu. Organ-on-a-chip (OoC) technology, integrating microfluidics and 3D cell culture, offers a promising approach to recapitulate the complex physiological environment of human organs and tissues mdpi.comfrontiersin.org. These microphysiological systems (MPS) are designed to mimic in vivo conditions, providing a more physiologically relevant platform for drug screening and toxicity testing, thereby bridging the gap between preclinical studies and clinical trials nih.goveuropa.eufrontiersin.orgthno.org.
Simulating Tumor Microenvironment for Drug Response
OoC platforms are particularly valuable for simulating the tumor microenvironment (TME), a complex ecosystem that significantly influences drug response and resistance mdpi.comfrontiersin.orgnih.gov. By recreating the structural and dynamic conditions within a tumor, these systems allow researchers to study how cancer cells interact with their surrounding matrix, stromal cells, and immune components frontiersin.orgnih.gov. This capability is crucial for understanding the mechanisms of drug action and predicting therapeutic efficacy in a more realistic context. While specific studies detailing DCP's response within simulated TME using OoC are not yet widely published, this represents a critical emerging area for evaluating platinum-based agents like DCP, offering insights into how TME heterogeneity might affect its efficacy mdpi.comfrontiersin.org.
Assessing Drug Accumulation and Delivery in Multi-Organ Models
Beyond single-organ simulation, multi-organ-on-a-chip systems are being developed to model inter-organ communication and systemic drug disposition thno.org. These advanced platforms enable the assessment of drug pharmacokinetics and pharmacodynamics across multiple organs simultaneously, providing a more comprehensive understanding of how a drug is absorbed, distributed, metabolized, and excreted throughout the body. Such models are essential for evaluating drug accumulation and delivery profiles, which can significantly impact therapeutic outcomes and toxicity. While specific applications of multi-organ OoC for DCP are still in their nascent stages, this technology holds significant future potential for characterizing DCP's systemic behavior and optimizing its delivery strategies.
Exploration of Dicycloplatin (B3257326) in Other Cancer Types
Dicycloplatin has demonstrated potent anticancer activity in preclinical studies across a range of cancer types, including hepatocellular carcinoma, gastric cancer, ovarian cancer, and melanoma, in addition to its established investigation in non-small cell lung cancer (NSCLC) nih.gov. Clinical trials have supported its efficacy and safety in NSCLC, often showing comparable or improved tolerability to standard platinum-based regimens nih.goviiarjournals.orgnih.gov. Furthermore, DCP is being explored in other malignancies, such as prostate cancer (PCa) and bladder cancer, with studies investigating its response and identifying potential predictive biomarkers frontiersin.orgkenkyugroup.org. Its application in transarterial chemoembolization (TACE) for hepatocellular carcinoma (HCC) also highlights its versatility and potential for locoregional therapy researchgate.net. These investigations underscore a growing interest in expanding DCP's therapeutic application beyond its initial indications.
Investigation of Novel Molecular Targets and Signaling Pathways Beyond DNA Damage
While DCP's primary mechanism involves inducing DNA damage, leading to apoptosis and cell cycle arrest via pathways such as the ROS stress-mediated death receptor and mitochondrial pathways, research is beginning to uncover molecular factors associated with its efficacy and resistance nih.govnih.gov. Studies in prostate cancer patients treated with DCP have identified specific gene mutations and copy number variations (CNVs) that correlate with differential treatment responses frontiersin.org.
For instance, mutations in genes such as SP8, HNRNPCL1, FRG1, RBM25, MUC16, ASTE1, and TMBIM4, along with CNVs in CTAGE4, GAGE2E, GAGE2C, and HORMAD1, have been associated with either resistance or susceptibility to DCP frontiersin.org. MUC16, in particular, has been linked to promoting tumor progression and metastasis, and its abnormal expression can lead to drug resistance and inhibition of apoptosis, suggesting its involvement in resistance mechanisms frontiersin.org. Similarly, RBM25 plays a role in p53 regulation of epithelial-mesenchymal transition (EMT) frontiersin.org. The identification of these genetic alterations points towards the involvement of various cellular processes, including cell cycle regulation, DNA repair, apoptosis modulation, and drug transport, which may represent targets or pathways that modulate DCP's action and resistance beyond direct DNA adduct formation.
Table 1: Predictive Biomarkers for Dicycloplatin Response in Prostate Cancer
| Gene | Type | Association with DCP Response | Sensitivity (%) | Specificity (%) |
| SP8 | Mutation | Higher in resistant group | N/A | N/A |
| HNRNPCL1 | Mutation | Higher in resistant group | N/A | N/A |
| FRG1 | Mutation | Higher in resistant group | N/A | N/A |
| RBM25 | Mutation | Higher in resistant group | N/A | N/A |
| MUC16 | Mutation | Higher in resistant group | N/A | N/A |
| ASTE1 | Mutation | Higher in resistant group | N/A | N/A |
| TMBIM4 | Mutation | Higher in resistant group | 85.7 | 77.8 |
| CTAGE4 | CNV | Higher in resistant group | 71.4 | 100 |
| GAGE2E | CNV | Higher in resistant group | N/A | N/A |
| GAGE2C | CNV | Higher in resistant group | N/A | N/A |
| HORMAD1 | CNV | Higher in resistant group | 71.4 | 88.9 |
Note: Sensitivity and specificity for individual genes were reported for specific combinations or assessments in the study. Data for some genes are not explicitly quantified for individual sensitivity/specificity in the provided snippets. frontiersin.org
Table 2: Dicycloplatin Patient Response Summary in Prostate Cancer Study
| Patient Group | Number of Patients | Response Details | Overall Response Rate |
| Sensitive | 9 | 6 Partial Response (PR), 3 Complete Response (CR) | 56.3% |
| Resistant | 7 | 6 Progressive Disease (PD), 1 Stable Disease (SD) | |
| Total | 16 |
Source: frontiersin.org
Dicycloplatin as a Tool for Understanding Platinum Drug Action and Resistance
DCP's development and ongoing research provide valuable insights into the broader field of platinum-based chemotherapy. Its mechanism of activating DNA damage response pathways, including phosphorylated CHK2, BRCA1, and p53, mirrors that of cisplatin (B142131), offering a comparative model for studying these fundamental cellular responses nih.goviiarjournals.org. The identification of specific genetic markers associated with DCP resistance in prostate cancer, such as mutations in SP8, HNRNPCL1, FRG1, and CNVs in GAGE2C, offers a platform for understanding the molecular underpinnings of platinum drug resistance frontiersin.orgnih.gov. For instance, the observation that MUC16 overexpression can lead to drug resistance and reduced apoptosis provides a concrete example of how specific molecular alterations can impact platinum efficacy frontiersin.org.
Furthermore, DCP's distinct physicochemical properties, such as its superior solubility and stability, and its apparent preferential targeting of cancer cells over normal cells, make it an interesting subject for investigating how these characteristics influence drug accumulation, cellular uptake, and the development of resistance mechanisms researchgate.netkenkyugroup.org. By studying DCP's action and resistance profiles, researchers can gain a deeper understanding of general platinum drug action and develop strategies to overcome resistance across various platinum-based therapies.
Table 3: Dicycloplatin Pharmacokinetic Profile
| Parameter | Value | Time Point | Source |
| Peak Plasma Concentration | 26.9 μg/ml | 0.5 h | nih.goviiarjournals.org |
| Plasma Concentration (2h post) | 17.1 μg/ml | 2 h | nih.goviiarjournals.org |
Table 4: Preclinical Efficacy of Dicycloplatin in Various Cancer Types
| Cancer Type | Efficacy (in vitro/in vivo) | Notes |
| Hepatocellular Carcinoma | Potent anticancer effect | nih.gov |
| Gastric Cancer | Potent anticancer effect | nih.gov |
| Ovarian Cancer | Potent anticancer effect; induces gene signature similar to cisplatin | aacrjournals.orgnih.gov |
| Melanoma | Potent anticancer effect | nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | Potent anticancer effect; Phase II trials showed efficacy comparable to carboplatin (B1684641)+paclitaxel (B517696) with better tolerability | nih.goviiarjournals.orgnih.govkenkyugroup.org |
| Prostate Cancer (PCa) | Investigated for response and resistance biomarkers | frontiersin.org |
| Bladder Cancer | Investigated; case report of sustained remission | kenkyugroup.org |
Note: While preclinical studies indicate potent anticancer effects, specific quantitative data (e.g., IC50 values) are not detailed in the provided snippets.
Compound Names:
Dicycloplatin (DCP)
Cisplatin
Carboplatin
Paclitaxel
Oxaliplatin
Lobaplatin
Nedaplatin
LA-12
Q & A
Basic: What is the molecular structure of dicycloplatin (DCP), and how does it differ from carboplatin?
Dicycloplatin is a supramolecular co-crystal composed of carboplatin and 1,1-cyclobutane dicarboxylate (CBDCA) stabilized by hydrogen bonding . Unlike carboplatin, which exists as a monomeric platinum complex, DCP’s dimeric structure enhances aqueous solubility (4 g/mL vs. 1.5 mg/mL for carboplatin) and stability . Structural characterization via X-ray crystallography and IR spectroscopy confirms this arrangement, which may explain its prolonged plasma half-life in pharmacokinetic studies .
Basic: What are the primary mechanisms of action of DCP in inducing apoptosis?
DCP triggers apoptosis via dual pathways:
- Mitochondrial pathway : ROS generation collapses mitochondrial membrane potential (ΔΨm), releasing cytochrome c and activating caspase-9/-3 .
- Death receptor pathway : Caspase-8 activation occurs independently of mitochondrial signals .
Methodologically, researchers validate these pathways using caspase inhibitors (e.g., Z-VAD-FMK) and ROS scavengers (e.g., N-acetylcysteine) in cell lines like HepG2 and A549 .
Basic: What pharmacokinetic properties distinguish DCP from cisplatin and carboplatin?
DCP exhibits a biphasic plasma decay profile with a terminal half-life of 41.86–77.20 hours for total platinum and 42.34–61.07 hours for free platinum, longer than carboplatin’s 2–6 hours . Its high hydrosolubility (4 g/mL) ensures stability in aqueous solutions, reducing hydrolysis-related toxicity . Pharmacokinetic studies use compartmental analysis and ultrafiltration to measure free vs. protein-bound platinum .
Advanced: How can researchers resolve contradictions in reported apoptotic pathways activated by DCP?
Discrepancies arise in studies emphasizing mitochondrial vs. death receptor dominance. To address this:
- Use dual-pathway inhibition assays (e.g., caspase-8 and caspase-9 inhibitors) in multiple cell lines.
- Quantify ROS and cytochrome c release via flow cytometry and immunofluorescence .
- Compare results across cancer types (e.g., HepG2 vs. A2780 ovarian cells) to identify context-dependent mechanisms .
Advanced: What experimental design considerations are critical for studying DCP’s stability and reactivity?
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to prevent premature hydrolysis .
- Analytical validation : Employ capillary electrophoresis (CE) and HPLC to monitor purity and degradation products .
- Temperature control : Stability studies should replicate physiological conditions (37°C, pH 7.4) to mimic in vivo behavior .
Advanced: How do toxicity profiles of DCP compare to cisplatin and carboplatin in preclinical models?
DCP shows lower nephrotoxicity and myelosuppression in murine models . Key methodologies:
- Hematological profiling : Measure red/white blood cell counts and platelet levels post-administration .
- Histopathological analysis : Compare renal tubular damage in cisplatin- vs. DCP-treated animals .
- LD50 assays : DCP’s LD50 in mice is 158 mg/kg vs. 13 mg/kg for cisplatin .
Advanced: What analytical methods ensure DCP purity in synthesis and formulation?
- Capillary electrophoresis (CE) : Separates DCP from carboplatin impurities with a resolution >2.0 .
- X-ray crystallography : Validates co-crystal structure and hydrogen-bonding patterns .
- Mass spectrometry (MS) : Confirms molecular weight (515.39 g/mol) and platinum content .
Advanced: What challenges arise in designing clinical trials for DCP, and how are they mitigated?
- Dose-limiting toxicities (DLTs) : Thrombocytopenia and emesis at >550 mg/m² require antiemetics and dose escalation protocols .
- Pharmacokinetic variability : Use population PK modeling to account for interpatient differences in platinum clearance .
- Combination therapies : Phase II trials pair DCP with paclitaxel, requiring toxicity overlap analysis .
Advanced: How can researchers address discrepancies in DCP’s efficacy across cancer types?
- Tumor-specific assays : Compare IC50 values in lung (A549), liver (HepG2), and ovarian (A2780) cell lines .
- In vivo xenograft models : Use NSCLC PDX models to validate partial responses observed in Phase I .
- Biomarker profiling : Assess BRCA1/p53 status, as DCP’s efficacy correlates with DNA damage repair deficiencies .
Advanced: What methodologies identify resistance mechanisms to DCP in cancer cells?
- Glutathione (GSH) modulation : Pretreat cells with buthionine sulfoximine (BSO) to deplete GSH and enhance DCP cytotoxicity .
- Efflux pump inhibition : Co-adminish ABC transporter inhibitors (e.g., verapamil) to assess platinum accumulation via ICP-MS .
- Transcriptomic profiling : RNA-seq identifies upregulated genes (e.g., GSTP1, MRP1) in resistant clones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
